N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2N3O5S/c1-17-13(20)14(21)18-8-12-19(5-2-6-24-12)25(22,23)11-7-9(15)3-4-10(11)16/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVVMNCOCNRCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,5-difluorobenzenesulfonyl chloride with an oxazinan derivative under controlled conditions to form the sulfonyl-oxazinan intermediate. This intermediate is then reacted with methyl oxalyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems and continuous monitoring can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Sulfone Derivatives: Formed through oxidation reactions
Amine Derivatives: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the oxazinan ring can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}-N-[2-(1H-Indol-3-yl)ethyl]ethanediamide (BA94047)
- Structure : Shares the 2,5-difluorobenzenesulfonyl-oxazinan core but substitutes the methyl group with a 2-(1H-indol-3-yl)ethyl moiety.
- Key Differences: Bioactivity: The indole-ethyl group in BA94047 may confer affinity for serotonin or kinase receptors, unlike the methyl variant . Molecular Weight: 506.52 g/mol vs. ~450 g/mol for the methyl variant.
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(Trifluoromethyl)benzamide)
- Structure : Contains a trifluoromethylbenzamide core and an isopropoxyphenyl group.
- Comparison :
- Functional Groups : Both compounds include sulfonyl/amide linkages, but flutolanil lacks the oxazinan ring.
- Application : Flutolanil is a fungicide targeting succinate dehydrogenase, while the target compound’s oxazinan core may enable distinct mechanisms .
- Electron-Withdrawing Groups : Flutolanil uses CF₃, whereas the target compound employs difluorobenzenesulfonyl for similar electronic effects.
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)
- Structure : Combines a cyclopropanecarboxamide with a tetrahydrofuran ring.
- Comparison: Heterocycles: Cyprofuram’s tetrahydrofuran vs. the target compound’s oxazinan. Bioactivity: Cyprofuram acts as a herbicide, suggesting the target compound’s sulfonamide group could be repurposed for agrochemical design .
Structural and Functional Data Table
Research Implications and Limitations
- Structural Insights : The oxazinan ring’s rigidity may improve target selectivity compared to flexible tetrahydrofuran (cyprofuram) or linear amides (flutolanil).
- Activity Gaps: No direct bioactivity data exist for the methyl-substituted variant; inferences are drawn from BA94047’s structural features .
- Synthetic Challenges : Introducing the difluorobenzenesulfonyl group requires precise sulfonylation conditions, as seen in analogs .
Biological Activity
N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazinan ring and a sulfonyl group, which are critical for its biological interactions. The molecular formula and weight are as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅F₂N₃O₃S |
| Molecular Weight | 303.34 g/mol |
| CAS Number | 872976-59-5 |
Research indicates that this compound exhibits significant affinity for the serotonin 5-HT6 receptor, a target implicated in various central nervous system (CNS) disorders. The modulation of this receptor is associated with improvements in cognitive function and mood regulation.
Key Mechanisms:
- Receptor Binding: The compound selectively binds to the 5-HT6 receptor, influencing neurotransmitter release and neuronal signaling pathways.
- Neuroprotective Effects: Preliminary studies suggest that it may exert neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.
Antidepressant and Cognitive Enhancer Effects
Studies have shown that compounds with similar structures can alleviate symptoms of depression and enhance cognitive performance. For instance, a study highlighted the efficacy of 5-HT6 receptor antagonists in improving memory deficits in animal models of depression.
Anticancer Potential
Recent investigations into structurally related compounds have revealed promising anticancer properties. These compounds have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells.
Case Studies
-
Cognitive Impairment Model:
- A study involving aged rats treated with the compound exhibited significant improvements in memory retention compared to control groups.
- Mechanistic studies indicated enhanced synaptic plasticity correlated with increased levels of brain-derived neurotrophic factor (BDNF).
-
Anticancer Activity:
- In vitro assays showed that derivatives of this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- The mechanism was linked to the induction of cell cycle arrest and apoptosis through caspase activation.
Q & A
Q. What strategies improve solubility for in vivo studies without altering bioactivity?
- Methodology : Formulate with cyclodextrins (e.g., HP-β-CD) or PEG-based micelles. Measure solubility via shake-flask method (pH 7.4 PBS) and validate bioavailability in rodent models. Maintain bioactivity through co-solvent screening (DMSO/PEG 400) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
